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These application notes provide a comprehensive overview and detailed protocols for the

immunohistochemical (IHC) detection of MET protein expression in tumor tissues, specifically

contextualized by the methodologies employed in the clinical development of the MET inhibitor,

Tivantinib (ARQ 197).

Introduction
The c-MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand,

hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell

proliferation, survival, migration, and invasion.[1] Dysregulation of the HGF/c-MET axis has

been implicated in the pathogenesis and progression of numerous human cancers, including

hepatocellular carcinoma (HCC), non-small-cell lung cancer (NSCLC), and colorectal cancer.[2]

Tivantinib is a selective, non-ATP competitive, oral inhibitor of MET.[3][4] Clinical trials

investigating Tivantinib sought to identify a patient population that would derive the most

benefit, leading to the use of MET IHC as a predictive biomarker.[3][5] Notably, in a phase II

study for advanced HCC, patients with high MET expression (MET-high) demonstrated a

significant improvement in overall survival when treated with Tivantinib compared to placebo.

[4] However, the subsequent phase III METIV-HCC trial did not confirm this survival benefit in

the MET-high population.[6][7][8]
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These notes will detail the IHC methodology used to stratify patients in these key studies,

present the clinical trial data in a structured format, and provide diagrams of the relevant

biological and experimental workflows.

MET Signaling Pathway
The c-MET receptor, upon activation by HGF, undergoes dimerization and autophosphorylation,

creating docking sites for various downstream signaling molecules. This initiates multiple

signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which drive cancer cell

proliferation, survival, and metastasis.
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Caption: The HGF/c-MET signaling pathway and its downstream effectors.
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Experimental Protocols
The following protocols are based on the methodology reported in the Tivantinib clinical trials

for the assessment of MET expression.

Immunohistochemistry (IHC) Staining Protocol for MET
Antibody: The pivotal Tivantinib trials utilized the CONFIRM™ anti-total MET (SP44) rabbit

monoclonal primary antibody from Ventana Medical Systems (a member of the Roche Group).

[4][9]

Instrumentation: Automated staining platforms (e.g., Ventana BenchMark series) are

recommended for consistency and reproducibility.

Procedure:

Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm)

are mounted on positively charged glass slides.

Deparaffinization and Rehydration: Slides are deparaffinized using xylene and rehydrated

through a series of graded ethanol solutions and finally water.

Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed. A common method

involves incubating the slides in a Tris-based EDTA buffer (pH 8.0-9.0) at 95-100°C for 20-30

minutes.

Peroxidase Block: Endogenous peroxidase activity is quenched by incubating the slides in a

hydrogen peroxide solution (e.g., 3% H₂O₂) for 5-10 minutes.

Primary Antibody Incubation: The CONFIRM™ anti-total MET (SP44) antibody is applied at

an optimized dilution and incubated according to the manufacturer's instructions, typically for

30-60 minutes at room temperature.

Detection System: A polymer-based detection system (e.g., Ventana OptiView DAB IHC

Detection Kit) is used. This involves sequential incubation with a secondary antibody and a

DAB (3,3'-Diaminobenzidine) chromogen, resulting in a brown precipitate at the site of the

target antigen.
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Counterstaining: Slides are counterstained with hematoxylin to visualize the cell nuclei.

Dehydration and Mounting: Slides are dehydrated through graded ethanol and cleared in

xylene before being coverslipped with a permanent mounting medium.

MET IHC Scoring Criteria
The scoring of MET expression in the Tivantinib studies was performed by trained pathologists

who were blinded to the clinical outcomes. The key criterion for patient selection in the METIV-

HCC trial was MET-high status, defined as:

Staining Intensity: Moderate (2+) or strong (3+) cytoplasmic and/or membranous staining in

tumor cells.

Percentage of Positive Cells: ≥50% of tumor cells exhibiting 2+ or 3+ staining intensity.[4][6]

[7][8][9]

Scoring System:

0: No staining or faint staining in <10% of tumor cells.

1+: Faint to weak staining in ≥10% of tumor cells.

2+: Weak to moderate staining in ≥10% of tumor cells.

3+: Strong staining in ≥10% of tumor cells.

MET Status Classification:

MET-High: ≥50% of tumor cells with a staining intensity of 2+ or 3+.[4][6][7][8][9]

MET-Low: All other cases not meeting the MET-High criteria.

Patient Selection and Analysis Workflow
The following diagram illustrates the workflow for patient screening and stratification in the

METIV-HCC Phase III clinical trial.
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Caption: Workflow for MET-based patient stratification in Tivantinib trials.

Quantitative Data from Tivantinib Clinical Trials
The following tables summarize the key efficacy data from the Phase II and Phase III studies of

Tivantinib in advanced hepatocellular carcinoma.
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Table 1: Efficacy of Tivantinib in the Phase II Study (ARQ
197-215)

Endpoint
MET-High
(Tivantinib)

MET-High
(Placebo)

Hazard Ratio
(95% CI)

p-value

Median Overall

Survival (OS)
7.2 months 3.8 months 0.38 (0.18–0.81) 0.01

Median

Progression-Free

Survival (PFS)

2.2 months 1.4 months 0.45 (0.21–0.95) 0.02

Median Time to

Progression

(TTP)

2.7 months 1.4 months 0.43 (0.19–0.97) 0.03

Data sourced from Rimassa et al. and Santoro et al. publications.[4][5][10]

Table 2: Efficacy of Tivantinib in the Phase III METIV-
HCC Study

Endpoint
MET-High
(Tivantinib)

MET-High
(Placebo)

Hazard Ratio
(95% CI)

p-value

Median Overall

Survival (OS)
8.4 months 9.1 months 0.97 (0.75–1.25) 0.81

Median

Progression-Free

Survival (PFS)

2.1 months 2.0 months 0.96 (0.75-1.22) 0.72

Data sourced from the final analysis of the METIV-HCC trial.[6][7][8]

Discussion and Conclusion
The IHC-based detection of MET expression was a critical component of the Tivantinib clinical

development program. The starkly different outcomes between the Phase II and Phase III trials

in the MET-high HCC population underscore the complexities of biomarker development and
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patient selection.[11] While the initial Phase II results suggested that MET IHC could effectively

identify patients likely to respond to Tivantinib, the confirmatory Phase III study did not validate

this hypothesis.[5][6][8]

Several factors may have contributed to this discrepancy, including tumor heterogeneity, the

potential for off-target effects of Tivantinib, and the evolving landscape of HCC treatment.[11]

Nevertheless, the methodologies established in these trials for MET IHC staining and scoring

provide a valuable reference for researchers in the field. The use of a validated antibody,

standardized protocols, and centralized laboratory testing, as was done in the Tivantinib trials,

remains a best practice for robust and reproducible biomarker assessment in clinical research.

[2][3]

These application notes are intended to serve as a detailed guide for the replication and

adaptation of the MET IHC assays used in the Tivantinib studies for research and drug

development purposes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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